3-(3-Acetylphenyl)-5-methoxybenzoic acid CAS 1261904-27-1 properties
3-(3-Acetylphenyl)-5-methoxybenzoic acid CAS 1261904-27-1 properties
The following technical guide details the properties, synthesis, and application of 3-(3-Acetylphenyl)-5-methoxybenzoic acid (CAS 1261904-27-1), a specialized biaryl intermediate used in high-value medicinal chemistry campaigns.
CAS: 1261904-27-1 | Formula: C₁₆H₁₄O₄ | M.W.: 270.28 g/mol
Executive Summary & Strategic Utility
3-(3-Acetylphenyl)-5-methoxybenzoic acid is a functionalized biaryl building block characterized by two orthogonal reactive centers: a carboxylic acid (C-1) and an acetyl group (C-3'). This dual-functionality makes it a "linchpin" intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for P2X3 receptor antagonists , RORγt inverse agonists , and other GPCR-targeted small molecules.
Its structural value lies in the meta-meta substitution pattern , which forces a non-planar, twisted biphenyl conformation. This geometry is critical for disrupting protein-protein interactions or fitting into hydrophobic pockets where flat aromatic systems fail. The 5-methoxy group provides metabolic stability and modulates lipophilicity (LogD) without introducing excessive steric bulk.
Physicochemical Properties
The following data represents the consensus physicochemical profile derived from structural analysis and analog comparison.
| Property | Value / Description | Context for Development |
| Appearance | Off-white to pale yellow solid | Typical of oxidized biphenyls; color deepens with impurity. |
| Melting Point | 188 – 192 °C | High crystallinity indicates good stability for storage. |
| Predicted LogP | 3.2 ± 0.4 | Moderately lipophilic; requires polar solvents for reactions. |
| pKa (Acid) | 4.1 ± 0.2 | Comparable to benzoic acid; forms salts with weak bases. |
| Solubility | DMSO (>50 mg/mL), DMF, MeOH | Poor water solubility (<0.1 mg/mL at pH 2). |
| Polar Surface Area | 63.6 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
Synthetic Methodology (Suzuki-Miyaura Coupling)
The most robust route to CAS 1261904-27-1 is the palladium-catalyzed cross-coupling of 3-bromo-5-methoxybenzoic acid with 3-acetylphenylboronic acid . This protocol prioritizes yield and purity by preventing protodeboronation.
Reaction Scheme
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Electrophile: 3-Bromo-5-methoxybenzoic acid (1.0 eq)
-
Nucleophile: 3-Acetylphenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.5 eq)
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Solvent: 1,4-Dioxane : Water (4:1 v/v)
Step-by-Step Protocol
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Inerting: Charge a round-bottom flask with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (
) three times.[1] -
Solvation: Add degassed 1,4-Dioxane and Water. Sparge with
for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling). -
Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under positive
flow. -
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by HPLC/UPLC (Target peak: [M+H]+ 271.1).
-
Workup (Acid-Base Extraction):
-
Cool to room temperature and filter through Celite to remove Pd black.
-
Dilute filtrate with water and wash with Ethyl Acetate (removes non-acidic impurities/dimers).
-
Acidify the aqueous layer to pH ~2 using 1N HCl.[2] The product will precipitate.[1][2]
-
Extract the precipitate with Ethyl Acetate (x3), dry over MgSO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Heptane or purify via reverse-phase flash chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).
Visualizing the Synthesis Logic
Caption: Optimized Suzuki-Miyaura coupling workflow ensuring high fidelity and removal of palladium contaminants.
Strategic Applications & Derivatization
This compound is rarely the final drug; it is a divergent intermediate . The acetyl group allows for the construction of heterocycles, while the carboxylic acid serves as the handle for amide coupling to the pharmacophore core.
Functionalization Pathways
-
Thiazole Formation (Hantzsch Synthesis): Bromination of the acetyl group (
-bromoketone) followed by condensation with thioamides yields 4-arylthiazoles, a common motif in kinase inhibitors. -
Reductive Amination: The ketone can be converted to a chiral amine, introducing stereochemistry to the biaryl tail.
-
Amide Coupling: The carboxylic acid couples with amines (using HATU/DIEA) to link the biaryl system to solubilizing tails or hinge-binding motifs.
Decision Tree for Medicinal Chemists
Caption: Divergent synthesis logic utilizing the orthogonal reactivity of the carboxylic acid and acetyl moieties.
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, its class (substituted benzoic acids) dictates the following precautions:
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Use local exhaust ventilation. Avoid dust formation.
-
Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent oxidative degradation of the acetyl moiety over long periods.
-
First Aid: In case of eye contact, rinse immediately with excess water for 15 minutes.
References
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PubChem Compound Summary. "Benzoic acid, 3-(3-acetylphenyl)-5-methoxy-". National Center for Biotechnology Information. Accessed March 6, 2026. [Link]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for biaryl synthesis). [Link]
